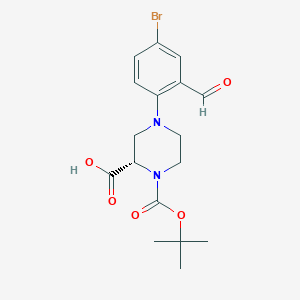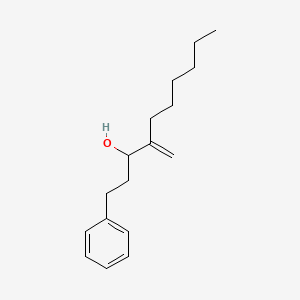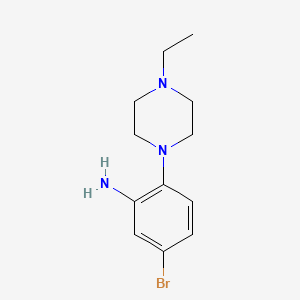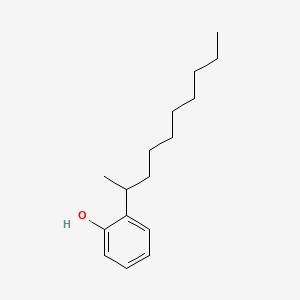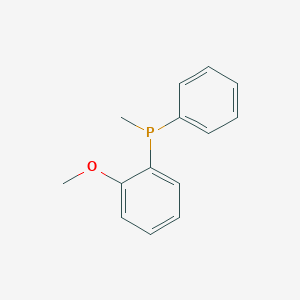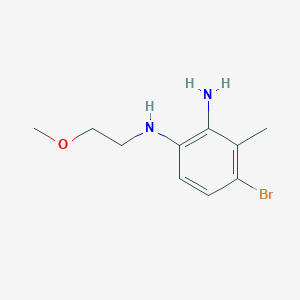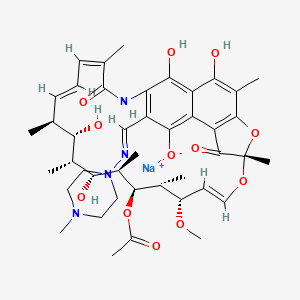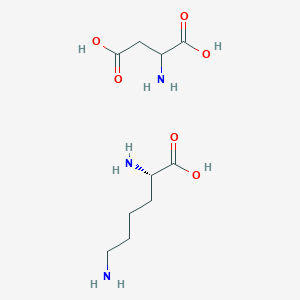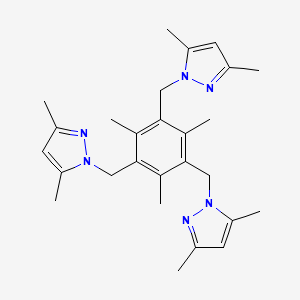
1,1',1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes a central benzene ring substituted with three pyrazole groups. This compound is part of the pyrazole family, known for its diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) typically involves the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl trichloride with 3,5-dimethyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole groups can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Wissenschaftliche Forschungsanwendungen
1,1’,1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 1,1’,1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(3,5-dimethyl-1-pyrazolyl)methane
- 1,1’,1"-Methanetriyltris(3,5-dimethyl-1H-pyrazole)
- 1,1’,1"-Phenylmethanetriyltris(3,5-dimethyl-1H-pyrazole)
Uniqueness
1,1’,1"-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(3,5-dimethyl-1H-pyrazole) is unique due to its central benzene ring substituted with three pyrazole groups, which imparts distinct chemical and physical properties. This structure allows for versatile interactions with various molecular targets, making it valuable in multiple research and industrial applications .
Eigenschaften
Molekularformel |
C27H36N6 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C27H36N6/c1-16-10-19(4)31(28-16)13-25-22(7)26(14-32-20(5)11-17(2)29-32)24(9)27(23(25)8)15-33-21(6)12-18(3)30-33/h10-12H,13-15H2,1-9H3 |
InChI-Schlüssel |
YAQLFHHVAAOUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC2=C(C(=C(C(=C2C)CN3C(=CC(=N3)C)C)C)CN4C(=CC(=N4)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



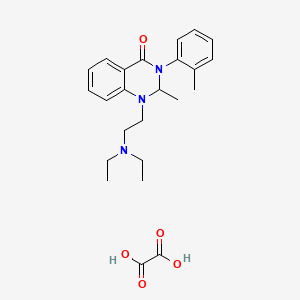
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
